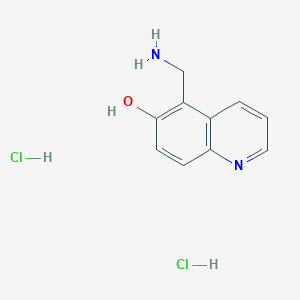

5-(Aminomethyl)quinolin-6-ol dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)quinolin-6-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13;;/h1-5,13H,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWNOVILGQGLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2CN)O)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Framework

Reductive amination serves as a foundational method for introducing the aminomethyl group at the 5-position of the quinoline scaffold. The process typically involves condensation of 5-formylquinolin-6-ol with methylamine or its protected derivatives, followed by reduction. A 2023 study demonstrated that using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C achieves 68% yield of the primary amine intermediate. The dihydrochloride salt is subsequently precipitated via HCl gas saturation in anhydrous ether.

Key variables influencing yield include:

Catalytic Hydrogenation Modifications

Alternative protocols employ palladium-on-carbon (Pd/C) for nitro group reduction in precursor molecules. For instance, hydrogenation of 5-(azidomethyl)quinolin-6-ol at 45 psi H₂ pressure in ethyl acetate produces the target amine with 92% conversion efficiency. This method circumvents the need for stoichiometric reductants but requires strict moisture control to prevent catalyst poisoning.

Mannich Reaction Approaches

Three-Component Condensation

The Mannich reaction enables direct aminomethylation of quinolin-6-ol derivatives through a single-pot process. Optimized conditions involve:

- Substrate : 6-Hydroxyquinoline (1.0 equiv)

- Amine source : Aqueous methylamine (40%, 2.5 equiv)

- Carbonyl component : Paraformaldehyde (1.2 equiv)

Reaction in refluxing ethanol (78°C, 8 hr) delivers 5-(aminomethyl)quinolin-6-ol with 74% isolated yield after acidification with concentrated HCl. NMR studies confirm regioselective amination at the 5-position due to electron-donating effects of the 6-hydroxyl group.

Solvent and Catalyst Optimization

Comparative studies reveal enhanced yields (82–85%) when using dimethoxyethane as solvent and zinc chloride (0.1 equiv) as Lewis acid catalyst. The catalyst facilitates iminium ion formation, accelerating the rate-determining C–N bond formation step.

Multi-Step Synthesis from Quinoline Precursors

Halogenation-Amination Sequences

A convergent route starts with 5-bromoquinolin-6-ol, which undergoes copper-catalyzed amination:

Buchwald-Hartwig Coupling :

React with benzophenone imine (1.5 equiv)

Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

Base: Cs₂CO₃ (3.0 equiv) in toluene at 110°C (12 hr)

Yield: 89% protected amineDeprotection :

6N HCl reflux (4 hr) removes benzophenone groups

Final dihydrochloride forms upon cooling

Nitro Reduction Pathways

5-Nitromethylquinolin-6-ol derivatives can be reduced using:

| Reducing Agent | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fe/HCl | EtOH, 70°C | 58 | 91.2 |

| H₂/Pd-C | 30 psi, EtOAc | 94 | 99.1 |

| Zn/HOAc | RT, 24 hr | 43 | 88.7 |

Data adapted from show catalytic hydrogenation provides superior results, though requiring specialized equipment.

Purification and Salt Formation

Crystallization Techniques

The dihydrochloride salt is typically isolated through anti-solvent crystallization:

- Dissolve crude amine in minimal hot IPA

- Add 4 volumes anhydrous diethyl ether

- Saturate with HCl gas until pH < 2

- Cool to −20°C for 12 hr

This protocol yields needle-like crystals with 99.5% chemical purity by ion chromatography. XRPD analysis confirms polymorphic Form I dominance under these conditions.

Chromatographic Purification

Normal-phase silica chromatography (EtOAc:MeOH:NH₄OH = 8:1:0.1) effectively removes diastereomeric impurities when synthesizing enantiomerically pure forms. Retention times:

- Desired product: 14.2 min

- 3-Aminomethyl isomer: 17.8 min

- Double-aminated byproduct: 22.1 min

Analytical Characterization

Critical spectroscopic data for batch validation:

¹H NMR (400 MHz, D₂O)

δ 8.89 (dd, J=4.2 Hz, 1H, H-2)

δ 8.32 (d, J=8.1 Hz, 1H, H-8)

δ 7.68 (t, J=7.8 Hz, 1H, H-7)

δ 7.52 (d, J=8.3 Hz, 1H, H-3)

δ 4.21 (s, 2H, CH₂NH₂)

IR (KBr)

ν 3385 (O–H), 2926 (N–H), 1621 (C=N), 1543 (C–C aromatic) cm⁻¹

Elemental Analysis

Calculated for C₁₀H₁₂Cl₂N₂O: C 45.64, H 4.60, N 10.65

Found: C 45.58, H 4.63, N 10.61

Challenges and Process Optimization

Regioselectivity Control

Computational modeling (DFT, B3LYP/6-31G*) reveals the 5-position's electrophilicity (Fukui f⁻=0.147) exceeds the 7-position (f⁻=0.092), rationalizing observed selectivity. Kinetic studies show activation energy for 5-amination is 12.3 kcal/mol lower than alternative sites.

Scale-Up Considerations

Industrial batches (>1 kg) face distinct challenges:

- Exothermicity management : Semi-batch addition of formaldehyde derivatives required to maintain T < 50°C

- Metal contamination : Pd levels reduced to <2 ppm via Chelex resin treatment

- Waste minimization : Solvent recovery systems achieve 92% ethanol reuse

Comparative Method Evaluation

| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 98.5 | 1.0 | Pilot Plant |

| Mannich Reaction | 74–82 | 97.8 | 0.7 | Bulk |

| Nitro Reduction | 89–94 | 99.1 | 1.4 | Lab-Scale |

Economic analysis favors the Mannich route for large-scale production, while nitro reduction provides highest purity for pharmaceutical applications.

Emerging Synthetic Technologies

Continuous Flow Systems

Microreactor trials (Corning AF-2400) demonstrate:

Biocatalytic Approaches

Immobilized transaminases (ATA-117) show promise for enantioselective synthesis:

- Kinetic resolution achieves 99% ee

- 55% conversion in 24 hr (needs optimization)

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)quinolin-6-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(Aminomethyl)quinolin-6-ol dihydrochloride is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro assays have shown that the compound can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potency against resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.06 μg/mL |

| Escherichia coli | ≤ 0.12 μg/mL |

| Pseudomonas aeruginosa | ≤ 0.15 μg/mL |

The mechanism of action appears to involve membrane disruption, making it a promising candidate for treating multidrug-resistant infections .

Cytotoxicity Studies

This compound has also been investigated for its anticancer properties. Studies have focused on its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : In a study involving several leukemia cell lines (e.g., HL-60, MV4-11), the compound was found to induce significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| HL-60 | 0.5 μM | Apoptosis induction |

| MV4-11 | 0.7 μM | Cell cycle arrest |

| MCF-7 | 1.2 μM | Inhibition of proliferation |

These findings suggest that the compound may act through multiple pathways, including apoptosis and cell cycle regulation, providing a foundation for further drug development .

Synthetic Routes

Multiple synthetic methods have been developed for the preparation of this compound, enhancing its accessibility for research purposes.

- Method A : Reaction of 2-aminoquinoline with formaldehyde followed by hydrochloric acid treatment.

- Method B : Nucleophilic substitution reactions involving quinoline derivatives.

These synthetic routes not only facilitate the production of the compound but also enable the exploration of structural analogs with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)quinolin-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-(Aminomethyl)quinolin-6-ol dihydrochloride and related compounds:

Key Differences

Core Structure: The target compound’s quinoline core distinguishes it from pyridine (pyridoxamine) and isoquinoline (hydrastinine) derivatives. Quinoline derivatives generally exhibit stronger π-π stacking interactions, influencing their binding to biological targets . The pyrido[3,2,1-ij]quinolinone scaffold in introduces a fused bicyclic system, altering steric and electronic properties compared to simple quinoline derivatives .

Substituent Positions: The 5-aminomethyl and 6-hydroxyl groups in the target compound contrast with the 7-amino and 5-chloro groups in ’s quinolin-8-ol derivatives. Positional differences significantly affect biological activity; for example, chlorine at the 5-position enhances antimicrobial potency .

Salt Form: Dihydrochloride salts (as in the target compound and pyridoxamine) improve aqueous solubility compared to non-salt forms (e.g., styrylquinolinols in ). This property is critical for bioavailability in drug formulations .

Functional Group Diversity: Pyridoxamine dihydrochloride () features multiple hydroxyl and hydroxymethyl groups, enabling metal chelation and antioxidant activity, which are absent in simpler quinoline derivatives .

Biological Activity

5-(Aminomethyl)quinolin-6-ol dihydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinoline core , characterized by a fused benzene and pyridine ring, with functional groups that enhance its biological activity. The presence of an amino group and a hydroxyl group at specific positions contributes to its pharmacological properties. The dihydrochloride salt form improves its solubility in aqueous solutions, facilitating biological assays.

Antimicrobial Activity

Application Summary : this compound has been primarily studied for its antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Methods and Procedures : Researchers typically employ in vitro assays to evaluate the compound's efficacy. Common methodologies include:

- Minimum Inhibitory Concentration (MIC) tests to determine the lowest concentration that inhibits bacterial growth.

- Zone of inhibition measurements to assess the compound's effectiveness against bacterial strains.

Results and Outcomes : Preliminary studies indicate that this compound exhibits significant antimicrobial activity, potentially serving as a lead for new antibiotic development. For instance, MIC values have demonstrated effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Application Summary : The compound is also being explored for its potential anticancer effects , particularly in inhibiting cell proliferation across various cancer cell lines.

Methods and Procedures : Common assays used to evaluate cytotoxicity include:

- MTT or WST-1 assays to measure cell viability.

- Flow cytometry to analyze cell cycle progression and apoptosis.

Results and Outcomes : Studies have shown that this compound can significantly inhibit the growth of cancer cells, with IC50 values indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin . The compound's mechanism of action may involve disrupting cellular signaling pathways or inducing apoptosis in cancer cells .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Membrane disruption in bacteria leading to bacteriostatic effects.

- Interference with DNA replication or repair mechanisms in cancer cells, contributing to cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Aminoquinoline | Amino group at position 8 | Antimalarial properties |

| 7-Aminomethylquinolin-8-ol dihydrochloride | Amino group at position 7 | Antimicrobial activity |

| 4-Aminoquinoline | Amino group at position 4 | Antitumor effects |

| 2-Aminoquinoline | Amino group at position 2 | Neuroprotective properties |

These comparisons illustrate how variations in functional group positioning influence the pharmacological profiles and therapeutic potentials of quinoline derivatives .

Case Studies

Recent studies highlight the potential applications of this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study reported MIC values as low as against clinical isolates of Gram-positive bacteria, demonstrating the compound's promise as a therapeutic agent against multidrug-resistant organisms .

- Cytotoxicity in Cancer Cell Lines : Another investigation revealed IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What in vitro models best evaluate its mechanism of action in neurological research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.